molecular formula C19H19N3O B287180 N,5-dimethyl-N-(3-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide

N,5-dimethyl-N-(3-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide

Cat. No. B287180
M. Wt: 305.4 g/mol
InChI Key: ALGASVRZQCYQQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,5-dimethyl-N-(3-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide, also known as DMP785, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. In

Mechanism of Action

N,5-dimethyl-N-(3-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide acts as a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in the transmission of pain signals. By blocking the activity of this channel, N,5-dimethyl-N-(3-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide reduces the perception of pain.
Biochemical and Physiological Effects
In addition to its analgesic properties, N,5-dimethyl-N-(3-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide has been found to have other biochemical and physiological effects. It has been shown to have anti-inflammatory properties, and may be effective in treating conditions such as arthritis and inflammatory bowel disease. It has also been found to have neuroprotective effects, and may be useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One advantage of using N,5-dimethyl-N-(3-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide in lab experiments is its high potency and selectivity for the TRPV1 channel. This allows for precise targeting of this channel without affecting other channels or receptors. However, one limitation of using N,5-dimethyl-N-(3-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide is its relatively short half-life, which may require frequent dosing in experiments.

Future Directions

There are several potential future directions for research on N,5-dimethyl-N-(3-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide. One area of interest is the development of more potent and selective TRPV1 antagonists based on the structure of N,5-dimethyl-N-(3-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide. Another area of interest is the investigation of the potential use of N,5-dimethyl-N-(3-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide in treating other conditions, such as inflammatory bowel disease and neurodegenerative diseases. Finally, further studies are needed to fully understand the mechanism of action of N,5-dimethyl-N-(3-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide and its potential side effects.
Conclusion
In conclusion, N,5-dimethyl-N-(3-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide is a promising compound with potential applications in drug discovery and development. Its selective antagonism of the TRPV1 channel makes it a promising candidate for the treatment of pain and other conditions. Further research is needed to fully explore its potential and determine its safety and efficacy.

Synthesis Methods

The synthesis of N,5-dimethyl-N-(3-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide involves the reaction of 3-methylbenzoyl chloride with 1-phenyl-1H-pyrazole-4-carboxamide in the presence of triethylamine, followed by the addition of dimethylamine. The resulting product is then purified using column chromatography to yield N,5-dimethyl-N-(3-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide in high purity.

Scientific Research Applications

N,5-dimethyl-N-(3-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide has been shown to have potential applications in drug discovery and development, particularly in the area of pain management. It has been found to have analgesic properties in animal models of pain, and its mechanism of action suggests that it may be effective in treating neuropathic pain.

properties

Product Name

N,5-dimethyl-N-(3-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide

Molecular Formula

C19H19N3O

Molecular Weight

305.4 g/mol

IUPAC Name

N,5-dimethyl-N-(3-methylphenyl)-1-phenylpyrazole-4-carboxamide

InChI

InChI=1S/C19H19N3O/c1-14-8-7-11-17(12-14)21(3)19(23)18-13-20-22(15(18)2)16-9-5-4-6-10-16/h4-13H,1-3H3

InChI Key

ALGASVRZQCYQQI-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)N(C)C(=O)C2=C(N(N=C2)C3=CC=CC=C3)C

Canonical SMILES

CC1=CC(=CC=C1)N(C)C(=O)C2=C(N(N=C2)C3=CC=CC=C3)C

solubility

38.9 [ug/mL]

Origin of Product

United States

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